molecular formula C8H6BrClN2 B2745179 5-bromo-4-chloro-3-methyl-1H-indazole CAS No. 1784317-17-4

5-bromo-4-chloro-3-methyl-1H-indazole

Cat. No. B2745179
CAS RN: 1784317-17-4
M. Wt: 245.5
InChI Key: RORINVRJZNHYSH-UHFFFAOYSA-N
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Description

5-Bromo-4-chloro-1-methyl-1H-indazole is a heterocyclic aromatic organic compound . It has a CAS Number of 1785427-70-4 and a molecular weight of 245.51 . The compound is solid in its physical form .


Synthesis Analysis

The synthesis of 1H-indazoles, including 5-bromo-4-chloro-3-methyl-1H-indazole, has been a subject of research in recent years . The strategies include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without a catalyst and solvent from 2-azidobenzaldehydes and amines .


Molecular Structure Analysis

The IUPAC name of the compound is 5-bromo-4-chloro-1-methyl-1H-indazole . The InChI code is 1S/C8H6BrClN2/c1-12-7-3-2-6 (9)8 (10)5 (7)4-11-12/h2-4H,1H3 .


Chemical Reactions Analysis

The chemical reactions of 1H-indazoles have been studied, and various synthetic approaches have been developed . These include reactions under catalyst- and solvent-free conditions, Cu2O-mediated cyclization of o-haloaryl-N-tosylhydrazones, Ag-catalyzed nitration–annulation with tert-butyl nitrite, iodine-mediated intramolecular aryl and sp3 C–H amination, and metal-free reaction of aryl-hydrazones with montmorillonite K-10 under O2 atmosphere .


Physical And Chemical Properties Analysis

5-Bromo-4-chloro-1-methyl-1H-indazole is a solid compound . It has a molecular weight of 245.51 .

Scientific Research Applications

Chemical Synthesis and Modification

5-bromo-4-chloro-3-methyl-1H-indazole serves as a foundational chemical structure for synthesis and modification, leading to the production of various novel compounds. For instance, protected 5-bromoindazoles are utilized in Buchwald reactions with amines, demonstrating the versatility of 5-bromoindazoles in generating novel derivatives under different conditions, including strongly basic and mildly acidic conditions. This process highlights the compound's potential in regioselective protection and subsequent coupling reactions, laying the groundwork for further chemical exploration and application in creating new molecules with potential biological or material properties (Slade et al., 2009).

Potential Biological Activities

Research into the analogs and derivatives of this compound often explores their potential biological activities. For example, the synthesis of chloro and bromo substituted compounds from similar structural families has demonstrated significant analgesic activities in preclinical models, suggesting that modifications of the indazole nucleus can lead to pharmacologically active agents. These findings indicate the potential of this compound and its derivatives in contributing to the development of new therapeutic agents, particularly in pain management (Bachar & Lahiri, 2004).

Corrosion Inhibition

Indazole derivatives, including those related to this compound, have been studied for their corrosion inhibition properties. For instance, certain triazole derivatives have shown exceptional efficiency in protecting mild steel against corrosion in acidic media. These studies provide insights into the application of indazole derivatives in industrial settings, where corrosion resistance is crucial. The effectiveness of these compounds as corrosion inhibitors showcases their potential utility in enhancing the longevity and durability of metal structures and components (Lagrenée et al., 2002).

Antimicrobial Properties

The synthesis and exploration of new S-derivatives of related structures have also highlighted potential antimicrobial properties. These compounds have been compared to known antibiotics, such as kanamycin, for their efficacy against a range of microorganisms. Such research underscores the potential of this compound derivatives in contributing to the development of new antimicrobial agents, addressing the growing concern of antibiotic resistance (Voprosy Khimii i Khimicheskoi Tekhnologii, 2020).

Safety and Hazards

The compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has hazard statements H302 - H318, indicating that it is harmful if swallowed and causes serious eye damage .

Future Directions

The medicinal properties of indazole, including 5-bromo-4-chloro-3-methyl-1H-indazole, are expected to be explored in the future for the treatment of various pathological conditions . The development of new analytical methods for the quantification of this compound in biological matrices is also anticipated.

properties

IUPAC Name

5-bromo-4-chloro-3-methyl-2H-indazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrClN2/c1-4-7-6(12-11-4)3-2-5(9)8(7)10/h2-3H,1H3,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RORINVRJZNHYSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=NN1)C=CC(=C2Cl)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrClN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.50 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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